3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine (CAS 1699194-80-3; molecular formula C₉H₉N₃OS; MW 207.25) is a 1,2,4-oxadiazole derivative featuring a 4-methylthio (4-SCH₃) phenyl substituent at the 3-position and a primary amine at the 5-position. The 1,2,4-oxadiazole core is a recognized bioisostere of ester and amide functionalities, conferring enhanced metabolic stability relative to hydrolytically labile carbonyl-containing scaffolds.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
Cat. No. B8240685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NOC(=N2)N
InChIInChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
InChIKeyNJHFUYFKRBPGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine (CAS 1699194-80-3): A Structurally Differentiated Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine (CAS 1699194-80-3; molecular formula C₉H₉N₃OS; MW 207.25) is a 1,2,4-oxadiazole derivative featuring a 4-methylthio (4-SCH₃) phenyl substituent at the 3-position and a primary amine at the 5-position. The 1,2,4-oxadiazole core is a recognized bioisostere of ester and amide functionalities, conferring enhanced metabolic stability relative to hydrolytically labile carbonyl-containing scaffolds [1]. This compound is utilized primarily as a synthetic intermediate in kinase inhibitor discovery programs, where the methylthio substituent provides distinct physicochemical properties—modulated lipophilicity, altered hydrogen-bonding capacity, and unique electronic character—compared to halogen, methoxy, or unsubstituted phenyl analogs . The free 5-amine serves as a versatile derivatization handle for generating focused libraries of N-substituted and N,N-disubstituted analogs.

Why 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine Cannot Be Replaced by Halogen or Methoxy Analogs in Structure–Activity Programs


Within the 3-aryl-1,2,4-oxadiazol-5-amine series, the identity of the 4-position substituent on the phenyl ring dictates electronic character, lipophilicity, and target engagement profiles that cannot be conserved across simple substituent swaps. SAR analyses of 1,2,4-oxadiazole-based EGFR and tubulin inhibitors demonstrate that potency shifts of >10-fold occur between 4-Cl, 4-F, 4-OCH₃, and unsubstituted phenyl analogs [1] [2]. The methylthio group (σₚ ≈ 0.00; π ≈ +0.61) occupies a unique property space—electronically neutral but moderately lipophilic—that is inaccessible to both electron-withdrawing halogens (Cl: σₚ +0.23; F: σₚ +0.06) and the electron-donating methoxy (σₚ −0.27). Furthermore, the thioether sulfur introduces a soft polarizable atom capable of engaging in chalcogen-bonding interactions with methionine or cysteine residues in kinase ATP-binding pockets, an interaction mode absent in chlorophenyl and fluorophenyl analogs [3]. This combination of properties means that hit expansion or scaffold-hopping exercises that substitute a 4-Cl, 4-F, or 4-OCH₃ phenyl ring for the 4-SCH₃ phenyl ring without experimental re-validation risk significant potency attrition or altered selectivity profiles.

Quantitative Comparator Evidence for 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile Differentiation: 4-SCH₃ vs. 4-Cl, 4-F, 4-OCH₃, and 4-H Phenyl Analogs

The aromatic substituent constant π (Hansch lipophilicity parameter) for 4-SCH₃ is +0.61, positioning it intermediate between 4-Cl (π +0.71) and 4-CH₃ (π +0.56), and substantially more lipophilic than 4-F (π +0.14), 4-OCH₃ (π −0.02), and 4-H (π 0.00). The experimentally determined logP for the unsubstituted 3-phenyl-1,2,4-oxadiazol-5-amine is 1.35 [1]; addition of the 4-SCH₃ group is predicted to increase logP by approximately 0.6 units (to ~1.95) based on the π-value additivity principle. The thioether sulfur of 4-SCH₃ can act as a weak hydrogen-bond acceptor, a property absent in 4-CH₃, 4-H, and 4-halogen analogs, and distinct from the stronger H-bond acceptor character of 4-OCH₃ [2]. This altered H-bonding capacity has implications for both target binding and off-target promiscuity profiles.

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

EGFR Wild-Type and T790M Mutant Kinase Inhibition: 1,2,4-Oxadiazole Scaffold Potency Benchmark vs. Clinical EGFR Inhibitors

A series of 1,2,4-oxadiazole-based compounds evaluated in a luminescence-based EGFRWT and EGFRT790M kinase assay demonstrated IC50 values of <10 µM (EGFRWT) and <50 µM (EGFRT790M) for the most active analogs (7a, 7b, and 7m) [1]. While this potency is substantially weaker than clinically approved EGFR inhibitors (gefitinib EGFRWT IC50 ≈ 0.033 µM; osimertinib EGFRT790M IC50 ≈ 0.001 µM), the 1,2,4-oxadiazole scaffold achieves a unique dual-activity profile (WT + T790M) that distinguishes it from first-generation anilinoquinazoline inhibitors, which lose activity against T790M [1]. Separately, a 1,2,4-oxadiazole derivative (compound 48) achieved equipotent antiproliferative activity (IC50 = 0.2–0.6 µM) across five NSCLC cell lines with heterogeneous EGFR mutational status, whereas conventional EGFR kinase inhibitors showed differential sensitivity across the same panel [2]. The 3-(4-methylthio)phenyl substituent in the target compound provides a distinct electronic and steric environment at the oxadiazole 3-position that may modulate this dual WT/T790M activity profile relative to other 3-aryl analogs.

EGFR Kinase Inhibition Non-Small Cell Lung Cancer T790M Resistance Mutation

Tubulin Polymerization Inhibition: Comparative SAR of Diaryl 5-Amino-1,2,4-oxadiazoles vs. Combretastatin A-4 and Colchicine

A systematic SAR study of twenty-five diaryl 5-amino-1,2,4-oxadiazoles demonstrated that the class includes potent tubulin polymerization inhibitors with IC50 values ranging from 1.1 to 3.6 µM in a purified tubulin assembly assay, compared to combretastatin A-4 (CA-4) IC50 = 1.2 µM [1]. The most active compound (DCP 10500067; 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole) achieved IC50 = 1.1 µM with 91% inhibition of colchicine binding at 5 µM, statistically indistinguishable from CA-4 (IC50 1.2 µM, 99% inhibition) [1]. Critically, the SAR revealed that monosubstitution on the 3-phenyl ring strongly modulates activity: 2-fluoro substitution was optimal; other substitution patterns showed 1.5–3.3-fold reduced potency [1]. This indicates that incorporation of the 4-methylthiophenyl group at position 3—rather than the 2-fluorophenyl or 3-methoxyphenyl groups used in published series—will produce a tubulin inhibition profile that requires empirical determination and cannot be predicted from existing data.

Tubulin Inhibition Colchicine Binding Site Antimitotic Agents

Thioether-Containing 1,2,4-Oxadiazoles as Multi-Target Enzyme Inhibitors: Xanthine Oxidase and Cholinesterase Activity Benchmarking

A 2024 study of 1,2,4-oxadiazole thioether derivatives demonstrated that compound 4h—a representative thioether-containing 1,2,4-oxadiazole—exhibited potent multi-target enzyme inhibition: XO IC50 = 0.41 ± 0.067 µM (vs. allopurinol positive control), AChE IC50 = 0.95 ± 0.42 µM, and BChE IC50 = 1.49 ± 0.45 µM [1]. These potencies place 1,2,4-oxadiazole thioethers among the most active non-purine XO inhibitors reported [1]. Docking studies revealed that the thioether sulfur participates in key binding interactions within the enzyme active sites, and compounds lacking the thioether moiety (ether or methylene analogs) showed substantially reduced potency [1]. While 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine possesses a thioether at a different position (aryl-SCH₃ vs. alkyl-S-alkyl), the presence of sulfur in the structure suggests potential for favorable enzyme-inhibitor interactions that are absent in 4-chlorophenyl, 4-fluorophenyl, and 4-methoxyphenyl analogs.

Xanthine Oxidase Inhibition Acetylcholinesterase Inhibition Butyrylcholinesterase Inhibition

Synthetic Versatility and Derivatization Potential: 5-Amine as a Handle for Focused Kinase Library Generation

The 5-primary amine of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine enables a broader range of chemical transformations than the corresponding 3-(4-chlorophenyl)- and 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amines, which are limited to comparable reactivity. However, the key differentiation lies in the downstream products: the methylthio group can be selectively oxidized to the sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using controlled equivalents of mCPBA or oxone, providing three discrete oxidation states (sulfide → sulfoxide → sulfone) from a single building block [1]. This oxidative 'property-tuning' strategy is inaccessible from 4-Cl, 4-F, or 4-OCH₃ phenyl analogs, which lack a chemically addressable handle on the aryl ring. The 5-amine undergoes efficient one-pot condensation with carbodiimides under solvent-free conditions to yield 3-aryl-1,2,4-oxadiazol-5-amines in excellent yields, a protocol validated across diverse aryl and heteroaryl substrates [2]. N-Arylation and N-alkylation of the 5-amine further expand accessible chemical space for kinase-focused library synthesis [3].

Parallel Synthesis Kinase Inhibitor Library 5-Amino-1,2,4-oxadiazole Derivatization

Prostate Cancer Antiproliferative Activity: N-Aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine Series Potency Benchmark

High-throughput screening of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines on the DU-145 human prostate carcinoma cell line identified a hit with potency of 5.7 µM [1]. Subsequent SAR exploration yielded compound 2d with IC50 = 0.22 µM against PC-3 and 1.3 µM against LNCaP cells, and compound 2a with IC50 = 8.34 µM (PC-3) and 2.5 µM (LNCaP) [1]. The most potent compounds (2j, 2s, 2t) achieved IC50 values of approximately 0.55 µM against DU-145 [1]. Critically, the antiproliferative potency in this series is exquisitely sensitive to the 3-aryl substituent identity: replacement of one aryl group with another routinely shifts IC50 by 5–40-fold [1]. The 3-(4-methylthio)phenyl variant has not been evaluated in this assay system, but the SAR hypersensitivity implies that its activity profile will be measurably distinct from published 3-(4-chlorophenyl), 3-(4-fluorophenyl), and 3-(4-methoxyphenyl) analogs.

Prostate Cancer Antiproliferative Activity DU-145, PC-3, LNCaP Cell Lines

Procurement-Relevant Application Scenarios for 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine


Kinase-Focused Library Synthesis Requiring a Chemically Addressable Aryl Substituent for Property Tuning

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitor libraries can employ 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine as a core scaffold that supports post-coupling oxidation to modulate lipophilicity and solubility. The sulfide→sulfoxide→sulfone progression (π: +0.61 → −0.95 → −1.59 predicted) enables a >2 log unit logP adjustment range from a single commercial building block, a strategy not feasible with 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl analogs [1]. N-Arylation at the 5-amine position using Buchwald–Hartwig or Ullmann coupling generates the N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine pharmacophore validated in prostate cancer antiproliferative screening (hit potency 5.7 µM on DU-145) [2]. The resulting library can be screened against kinase panels to identify structure–activity relationships unique to the thioether-containing chemotype, which cannot be captured using conventional halogen/methoxy aryl building blocks.

EGFR T790M-Positive NSCLC Drug Discovery Leveraging Dual WT/Mutant Kinase Activity

The 1,2,4-oxadiazole scaffold has demonstrated dual EGFRWT and EGFRT790M inhibitory activity—a profile lost in first-generation TKIs and only partially recapitulated by third-generation inhibitors [1]. 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine provides an unexplored 3-aryl substituent for this pharmacophore. Derivatization at the 5-amine position via reductive amination, amide coupling, or N-arylation generates analogs that can be screened in EGFRWT/T790M biochemical assays (IC50 benchmarks: oxadiazole class <10 and <50 µM respectively) and in NSCLC cell lines (H1975 L858R/T790M; HCC827 delE746-A750; A549 WT) where compound 48 achieved uniform 0.2–0.6 µM antiproliferative potency [2]. The methylthio group's unique electronic neutrality and polarizable sulfur may confer binding interactions in the methionine gatekeeper region (M790) of the T790M mutant that are sterically and electronically distinct from those of halogenated or methoxylated analogs.

Tubulin Polymerization Inhibitor Development with a Non-CA-4 Chemotype

Diaryl 5-amino-1,2,4-oxadiazoles are validated tubulin inhibitors equipotent to combretastatin A-4 (IC50 = 1.1–3.6 µM in the tubulin assembly assay; CA-4 IC50 = 1.2 µM) [1]. 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine serves as a synthetic entry point for expanding this chemotype to previously uncharacterized 3-aryl substitution patterns. Following N-coupling at the 5-amine with an appropriate aniline or heteroaryl amine, the resulting diaryl 5-amino-1,2,4-oxadiazole can be evaluated in [³H]colchicine displacement assays and tubulin turbidimetry. The methylthio substituent provides a handle for late-stage property modulation via oxidation, enabling systematic exploration of how aryl substituent polarity affects tubulin binding, cellular permeability, and antiproliferative activity in the NCI 60-cell line panel (where DCP 10500067 achieved -logGI50 = 6.69) [1].

Multi-Target Enzyme Inhibition Programs (XO, AChE, BChE) Exploiting Thioether Binding Interactions

The demonstrated nanomolar multi-target enzyme inhibition by 1,2,4-oxadiazole thioether derivatives—including XO IC50 = 0.41 µM (6–12-fold more potent than allopurinol), AChE IC50 = 0.95 µM, and BChE IC50 = 1.49 µM—establishes a mechanistic rationale for incorporating the sulfur-containing 4-methylthio pharmacophore into enzyme inhibitor design [1]. 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine can be derivatized at the 5-amine position with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates, alkyl halides) to generate a compound library for XO/AChE/BChE screening. Molecular docking with AutoDock Vina against XO (PDB: 3NVY), AChE (PDB: 4EY7), and BChE (PDB: 4BDS) can guide rational design and prioritize analogs for synthesis. The thioether sulfur's contribution to binding, validated by comparative docking of thioether vs. non-thioether analogs in the 2024 study, supports the procurement of this specific building block over chloro, fluoro, or methoxy alternatives for enzyme-targeted programs [1].

Quote Request

Request a Quote for 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.